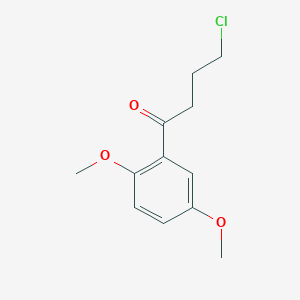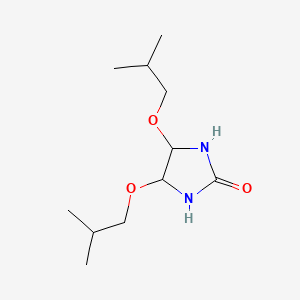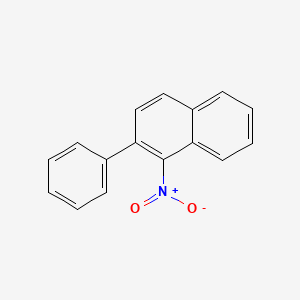
1-Nitro-2-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11NO2 It is a derivative of naphthalene, where a nitro group and a phenyl group are attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-phenylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-2-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-2-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-nitro-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify other molecules, potentially altering their function .
Comparación Con Compuestos Similares
- 2-Nitro-1-phenylnaphthalene
- 1-Nitro-2-phenylethane
- 2-Nitro-1-phenylethane
Comparison: 1-Nitro-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards electrophilic and nucleophilic agents, making it a valuable compound for specific applications .
Propiedades
Número CAS |
74886-75-2 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-nitro-2-phenylnaphthalene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
GCKBNOUMDCESHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


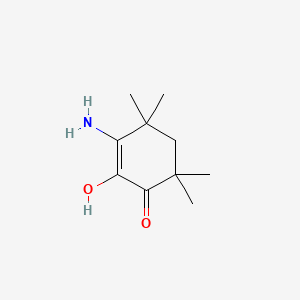
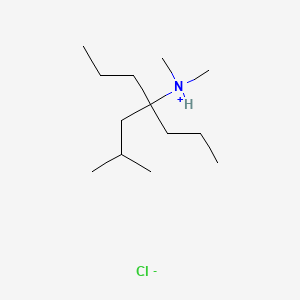

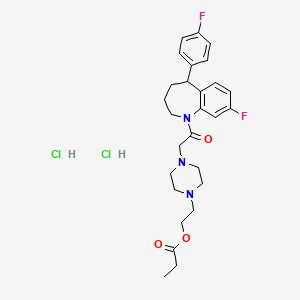
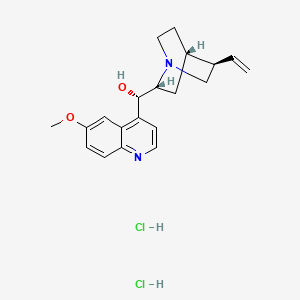
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
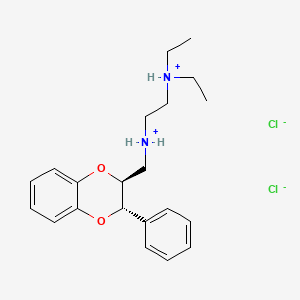
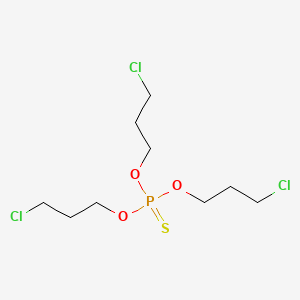
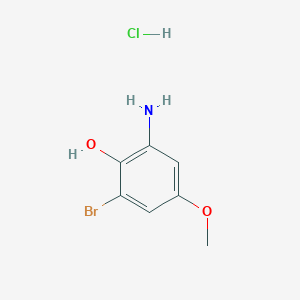
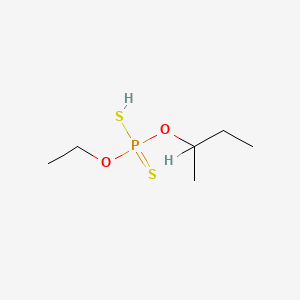
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
